Cas no 2034501-38-5 (3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide)
![3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034501-38-5x500.png)
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
- 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
-
- インチ: 1S/C15H13ClFN5O2S/c16-12-9-11(1-2-13(12)17)25(23,24)21-6-8-22-7-5-20-15(22)14-10-18-3-4-19-14/h1-5,7,9-10,21H,6,8H2
- InChIKey: LHXYVOFYYCZUCJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)S(NCCN1C=CN=C1C1C=NC=CN=1)(=O)=O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 535
- トポロジー分子極性表面積: 98.2
- XLogP3: 0.9
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-1337-25mg |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6502-1337-3mg |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-1337-2μmol |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6502-1337-5mg |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-1337-30mg |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6502-1337-5μmol |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-1337-10μmol |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-1337-1mg |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6502-1337-2mg |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6502-1337-20mg |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034501-38-5 | 20mg |
$99.0 | 2023-09-08 |
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamideに関する追加情報
Introduction to 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 2034501-38-5)
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2034501-38-5, represents a convergence of structural complexity and potential therapeutic utility. Its molecular architecture, featuring a benzene ring substituted with chloro and fluoro groups, coupled with an N-sulfonamide moiety linked to an ethyl chain that further incorporates pyrazine and imidazole heterocycles, positions it as a promising candidate for further exploration in drug discovery.
The structural features of this compound are particularly noteworthy. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (sulfonamide) groups on the benzene ring creates a unique electronic environment that can modulate its interactions with biological targets. The sulfonamide group, in particular, is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability. The incorporation of the pyrazinyl and imidazolyl moieties into the ethyl chain introduces additional layers of complexity, potentially influencing both the solubility and bioavailability of the compound.
In recent years, there has been a surge in research focused on designing molecules that exploit multitarget interactions. The compound 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide exemplifies this trend. The combination of the sulfonamide scaffold with heterocyclic fragments suggests potential activity against multiple biological pathways. For instance, studies have indicated that sulfonamides can interact with enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase, while pyrazine and imidazole derivatives are known to target receptors and ion channels involved in various physiological processes.
The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the chloro and fluoro substituents at specific positions on the benzene ring necessitates careful selection of reaction conditions to avoid unwanted side products. The subsequent functionalization with the sulfonamide group further complicates the synthetic route, requiring advanced techniques such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. Despite these challenges, the synthetic strategies employed have enabled researchers to produce sufficient quantities of 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide for preliminary biological evaluation.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research indicates that it may exhibit inhibitory activity against enzymes or receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For example, sulfonamides have been widely studied for their antitumor properties, often by interfering with key metabolic pathways in cancer cells. Similarly, pyrazine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems.
The role of computational chemistry in optimizing the structure of 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-y]ethyl}benzene-1-sulfonamide cannot be overstated. Molecular modeling techniques allow researchers to predict how different substituents will influence the compound's binding affinity and selectivity. By leveraging these tools, scientists can design analogs with enhanced potency or reduced toxicity before committing to costly experimental synthesis. This approach aligns with the broader trend toward de novo drug design, where computational methods are used to generate novel molecular entities with tailored properties.
Preclinical studies have begun to explore the pharmacological profile of this compound. Initial findings suggest that it exhibits favorable pharmacokinetic properties, including reasonable solubility and bioavailability. These characteristics are crucial for advancing a candidate into clinical trials, where dosing regimens must be carefully determined based on how the drug is absorbed, distributed, metabolized, and excreted by the body. Additionally, preliminary toxicology studies have shown no significant adverse effects at tested doses, providing a promising safety profile for further development.
The future direction of research on 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-y l)-1H-imidazol-l-y l]ethyl}benzene-l-sulfonamide will likely involve expanding its therapeutic applications through structure-based drug design. By integrating insights from high-throughput screening assays with computational modeling, researchers can identify optimal modifications to enhance its biological activity. Furthermore, exploring its potential as a prodrug—a precursor that is activated within the body—could open up new avenues for treatment strategies.
In conclusion,3-chloro-l 4-fluoro-N-{l -[l -(pyrazin - 21 y l)-l H-imidazol - l - y l)]ethyl}benzene-l-sulfonamide (CAS No. 203450 38 5) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and promising biological properties. Its development underscores the importance of interdisciplinary approaches combining synthetic organic chemistry with computational biology and medicinal chemistry. As research progresses,this compound holds considerable potential as a therapeutic agent targeting various human diseases.
2034501-38-5 (3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide) Related Products
- 1804794-95-3(2-Methoxy-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)
- 176655-56-4(Hydroxy Ritonavir)
- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)
- 164347-62-0(2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane)
- 2228557-05-7(4-(1-aminocyclopropyl)methyl-2-nitrophenol)
- 217479-61-3(2-(Bromomethyl)-1,3,5-Trichloro-Benzene)
- 890600-19-8(N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide)
- 704-23-4(5-fluoro-N,N-dimethylpyridine-3-carboxamide)
- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)




